molecular formula C18H19NO3S2 B2709438 (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035023-35-7

(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2709438
CAS RN: 2035023-35-7
M. Wt: 361.47
InChI Key: GVLOROGPDZGDNY-CMDGGOBGSA-N
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Description

(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as DT-010, is a novel compound that has shown promising results in scientific research. DT-010 belongs to the family of thiazepine compounds, which have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

Antioxidative Properties

Research into phenylpropanoids, compounds related to the phenyl group in the compound , has shown antioxidative properties. For example, a study on antioxidative phenylpropanoids from berries of Pimenta dioica revealed compounds that inhibited autoxidation of linoleic acid, suggesting potential antioxidative applications (Kikuzaki et al., 1999).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines, compounds incorporating a thiazepine ring similar to the query compound, showed that some synthesized compounds had antibacterial and antifungal activity comparable to that of ciprofloxacin and fluconazole (Kumar et al., 2013).

Anticancer Agents

Compounds incorporating thiazole and 1,3,4-thiadiazole derivatives have been reported to possess various pharmacological activities, including anticancer activities. A study highlighted the synthesis and evaluation of such compounds as potent anticancer agents, suggesting a potential application area for structurally similar compounds (Gomha et al., 2017).

Solar Cell Applications

Research on alternating copolymers for use in polymer solar cells identified compounds with thiophene units, related to the thiophen-2-yl group in the query compound. These materials showed promising efficiency, highlighting potential applications in the development of solar energy technologies (Qin et al., 2009).

properties

IUPAC Name

(E)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S2/c20-18(9-8-16-7-4-13-23-16)19-11-10-17(24(21,22)14-12-19)15-5-2-1-3-6-15/h1-9,13,17H,10-12,14H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLOROGPDZGDNY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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